ML-180

Descripción

Propiedades

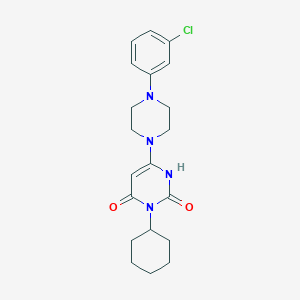

IUPAC Name |

6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O2/c21-15-5-4-8-17(13-15)23-9-11-24(12-10-23)18-14-19(26)25(20(27)22-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMQQIFPOIZPIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML-180: A Potent Inverse Agonist of Liver Receptor Homolog-1 (LRH-1)

An In-depth Technical Guide on the Mechanism of Action of ML-180 for Researchers, Scientists, and Drug Development Professionals.

ML-180, also known as SR1848, has been identified as a potent and selective inverse agonist of the orphan nuclear receptor, Liver Receptor Homolog-1 (LRH-1), also designated as NR5A2.[1] This small molecule has become a valuable chemical probe for elucidating the diverse biological functions of LRH-1 and presents a promising scaffold for the development of therapeutics targeting LRH-1-dependent pathologies, including certain types of cancer. This guide provides a comprehensive overview of the mechanism of action of ML-180, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used to characterize its activity.

Core Mechanism: Inverse Agonism of LRH-1

ML-180 functions by directly binding to the LRH-1 protein and promoting a conformational change that leads to the repression of the receptor's constitutive transcriptional activity. Unlike an antagonist which simply blocks the binding of an agonist, an inverse agonist like ML-180 reduces the basal activity of the receptor in the absence of a ligand.

The potency of ML-180 against LRH-1 has been quantified with a half-maximal inhibitory concentration (IC50) of 3.7 μM in a luciferase reporter assay.[1] Importantly, ML-180 exhibits selectivity for LRH-1 over the closely related steroidogenic factor-1 (SF-1; NR5A1), for which it has an IC50 greater than 10 μM.

Downstream Cellular Consequences of LRH-1 Inhibition by ML-180

The inverse agonism of LRH-1 by ML-180 triggers a cascade of downstream cellular events, primarily impacting gene expression programs regulated by LRH-1. These effects collectively contribute to the anti-proliferative and modulatory effects observed upon ML-180 treatment.

Inhibition of Cell Proliferation

A key consequence of LRH-1 inhibition by ML-180 is the suppression of cell proliferation. This has been demonstrated in various cancer cell lines, particularly those with LRH-1-dependent growth. For instance, in Huh-7 human hepatoma cells, ML-180 inhibits cell proliferation with a half-maximal effective concentration (EC50) of approximately 2.8 μM. This anti-proliferative effect is linked to the downregulation of key cell cycle regulators.

Modulation of Gene Expression

ML-180 treatment leads to a significant reduction in the expression of cyclins D1 and E1, proteins crucial for the G1 to S phase transition of the cell cycle. This effect has been observed in hepatic cells following treatment with ML-180 at concentrations ranging from 0.5 to 5 μM for 24 hours.

Furthermore, ML-180 has been shown to decrease the mRNA levels of LRH-1 itself, suggesting a potential negative feedback loop. The expression of downstream target genes of LRH-1 is also significantly repressed. Treatment of Huh-7 and HepG2 cells with 5 μM ML-180 for 2 hours resulted in a rapid and significant decrease in the mRNA levels of CYP19 (aromatase), GATA3, and GATA4.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the activity of ML-180.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 (LRH-1) | 3.7 µM | HEK293T cells | Luciferase Reporter Assay | |

| IC50 (SF-1) | > 10 µM | Not specified | Not specified | |

| EC50 (Cell Proliferation) | ~2.8 µM | Huh-7 cells | Cell Proliferation Assay | |

| Maximal Efficacy (Repression) | 64% | HEK293T cells | Luciferase Reporter Assay |

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action of ML-180 and the experimental approaches used for its characterization, the following diagrams are provided in the DOT language for Graphviz.

References

ML-180: A Potent Inverse Agonist of Liver Receptor Homolog-1 (LRH-1)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Liver Receptor Homolog-1 (LRH-1, NR5A2) is a constitutively active nuclear receptor that plays a pivotal role in a myriad of physiological processes, including development, metabolism, and steroidogenesis. Its dysregulation has been implicated in the pathogenesis of various diseases, notably hormone-dependent cancers and metabolic disorders. This has rendered LRH-1 an attractive therapeutic target. ML-180 (also known as SR1848) has emerged as a potent and selective inverse agonist of LRH-1, demonstrating significant potential for therapeutic intervention. This technical guide provides a comprehensive overview of ML-180, focusing on its mechanism of action as an LRH-1 inverse agonist, a compilation of its quantitative biological data, and detailed protocols for key experimental assays used in its characterization.

Introduction to LRH-1

Liver Receptor Homolog-1 (LRH-1) is a member of the nuclear receptor subfamily 5, group A, member 2 (NR5A2).[1] It functions as a transcription factor that binds to specific DNA response elements as a monomer to regulate the expression of target genes.[1] LRH-1 is essential for early embryonic development and plays crucial roles in cholesterol transport, bile acid homeostasis, and steroidogenesis in adult tissues.[1] Its activity is regulated by the binding of phospholipids to its ligand-binding domain, which facilitates the recruitment of coactivators and subsequent transcriptional activation. Dysregulation of LRH-1 signaling has been linked to the progression of several cancers, including those of the breast, pancreas, and colon, as well as metabolic diseases and inflammatory conditions.[2][3]

ML-180: An LRH-1 Inverse Agonist

ML-180 is a small molecule identified as a potent inverse agonist of LRH-1. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the receptor and promotes an inactive conformation, thereby reducing its basal constitutive activity. The mechanism of action for LRH-1 inverse agonists like ML-180 involves binding to the ligand-binding domain and inducing a conformational change that prevents the recruitment of essential co-activators. Additionally, it may facilitate the recruitment of co-repressors, further suppressing the transcriptional activity of LRH-1.

Quantitative Biological Data for ML-180

The biological activity of ML-180 has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 3.7 µM | LRH-1 inverse agonist activity | |

| Selectivity | >10 µM | Inactive against Steroidogenic Factor-1 (SF-1; NR5A1) |

Table 1: Biochemical Activity of ML-180

| Cell Line | Parameter | Value | Assay Conditions | Reference |

| Huh-7 | EC50 | ~2.8 µM | Cell proliferation inhibition (48 hours) | |

| Hepatic Cells | Gene Expression | Significant inhibition | Cyclin-D1 and Cyclin-E1 (0.5-5 µM, 24 hours) | |

| Huh-7 and HepG2 | Gene Expression | Significant decrease | LRH-1, CYP19, GATA3, and GATA4 mRNA levels (5 µM, 2 hours) | |

| MDA-MB-231 | Cell Growth | Inhibition | ER-negative breast cancer cells |

Table 2: Cellular Activity of ML-180

Signaling Pathways and Experimental Workflows

LRH-1 Signaling Pathway and aponism of ML-180

The following diagram illustrates the canonical LRH-1 signaling pathway and the inhibitory action of ML-180.

Experimental Workflow: Luciferase Reporter Assay

This diagram outlines the typical workflow for a luciferase reporter assay to assess the inverse agonist activity of ML-180 on LRH-1.

Experimental Protocols

LRH-1 Luciferase Reporter Assay

This protocol is designed to quantify the inverse agonist activity of compounds on LRH-1 transcriptional activity.

Materials:

-

HEK293T cells (or other suitable cell line)

-

LRH-1 expression vector (e.g., pCMX-hLRH-1)

-

LRH-1 responsive reporter plasmid (e.g., pGL4 containing tandem LRH-1 response elements upstream of a minimal promoter driving luciferase expression)

-

Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine)

-

DMEM with 10% FBS and antibiotics

-

ML-180 and vehicle control (DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA mixture containing the LRH-1 expression vector, the luciferase reporter plasmid, and the control plasmid in an appropriate ratio (e.g., 50 ng, 100 ng, and 5 ng per well, respectively).

-

Dilute the DNA mixture in serum-free medium.

-

Add the transfection reagent to the diluted DNA and incubate according to the manufacturer's instructions to allow complex formation.

-

Add the transfection complexes to the cells.

-

-

Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of ML-180 or vehicle control.

-

Incubation: Incubate the cells for 20-24 hours.

-

Cell Lysis:

-

Remove the medium and wash the cells once with PBS.

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a white, opaque 96-well plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Renilla luciferase substrate (Stop & Glo® Reagent) and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of ML-180.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of ML-180 to inhibit the interaction between LRH-1 and a coactivator peptide.

Materials:

-

Purified, tagged LRH-1 Ligand Binding Domain (LBD) (e.g., GST-tagged)

-

Terbium-labeled anti-tag antibody (e.g., anti-GST)

-

Fluorescently labeled coactivator peptide (e.g., fluorescein-labeled SRC2 peptide)

-

Assay buffer (e.g., Nuclear Receptor Buffer F with 5 mM DTT)

-

ML-180 and vehicle control (DMSO)

-

384-well, low-volume black plates

-

TR-FRET-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of the LRH-1 LBD and the fluorescently labeled coactivator peptide in the assay buffer.

-

Prepare a 2X solution of the terbium-labeled antibody in the assay buffer.

-

Prepare serial dilutions of ML-180 in DMSO, and then dilute to 2X in the assay buffer.

-

-

Assay Assembly:

-

Add the 2X ML-180 dilutions or vehicle control to the wells of the 384-well plate.

-

Add the 2X LRH-1 LBD/coactivator peptide solution to all wells.

-

Add the 2X terbium-labeled antibody solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measurement:

-

Read the plate using a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Plot the TR-FRET ratio against the concentration of ML-180.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation (MTT) Assay

This protocol assesses the effect of ML-180 on the proliferation of cancer cell lines.

Materials:

-

Huh-7 cells (or other relevant cell line)

-

DMEM with 10% FBS and antibiotics

-

ML-180 and vehicle control (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of ML-180 or vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the concentration of ML-180 to determine the EC50 value.

-

Conclusion

ML-180 is a valuable chemical probe for studying the biological functions of LRH-1 and serves as a promising lead compound for the development of novel therapeutics targeting diseases driven by aberrant LRH-1 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of nuclear receptor biology, oncology, and metabolic diseases to further investigate the therapeutic potential of LRH-1 inverse agonists.

References

- 1. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nuclear receptor LRH-1/NR5A2 is required and targetable for liver endoplasmic reticulum stress resolution - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the LRH-1 Inverse Agonist ML-180

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of ML-180 (also known as SR1848), a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1). This document details the compound's physicochemical and biological properties, outlines key experimental protocols for its evaluation, and visualizes its impact on cellular signaling pathways.

Core Compound Information

ML-180 is a small molecule inhibitor of the orphan nuclear receptor LRH-1 (NR5A2), a key regulator of development, metabolism, and cell proliferation.[1][2] Its identification as a non-phospholipid repressor of LRH-1 has positioned it as a valuable tool for studying the biological functions of this receptor and as a potential therapeutic agent, particularly in oncology.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione | [1] |

| Synonyms | SR1848 | |

| Molecular Formula | C₂₀H₂₅ClN₄O₂ | |

| Molecular Weight | 388.89 g/mol | |

| CAS Number | 863588-32-3 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Biological Activity

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 3.7 µM | LRH-1 | |

| Activity | Inverse Agonist | LRH-1 |

Mechanism of Action and Signaling Pathways

ML-180 functions as an inverse agonist of LRH-1, repressing its transcriptional activity. LRH-1 is known to be constitutively active and plays a crucial role in the expression of genes involved in cell cycle progression and proliferation. Mechanistic studies have shown that ML-180 treatment leads to a dose-dependent reduction in the expression of key LRH-1 target genes, including Cyclin D1 and Cyclin E1. This inhibition of critical cell cycle regulators results in the antiproliferative effects of the compound.

Furthermore, it has been observed that ML-180 induces the rapid translocation of LRH-1 from the nucleus to the cytoplasm, providing another layer to its mechanism of inhibiting LRH-1's transcriptional function.

Below is a diagram illustrating the signaling pathway affected by ML-180.

Caption: Signaling pathway of ML-180, an inverse agonist of LRH-1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of ML-180.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard cell viability assay procedures and is suitable for assessing the antiproliferative effects of ML-180.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cells of interest (e.g., cancer cell lines endogenously expressing LRH-1)

-

Complete cell culture medium

-

ML-180 stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of ML-180 in complete culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest ML-180 treatment.

-

Replace the medium in the wells with the ML-180 dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate for 3 hours at 37°C.

-

Add 150 µL of the solubilization solution to each well.

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for quantifying the mRNA levels of LRH-1 target genes, such as Cyclin D1 and Cyclin E1, following treatment with ML-180.

Workflow:

Caption: Workflow for quantitative real-time PCR.

Materials:

-

Cells treated with ML-180 or vehicle control

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or probe-based)

-

Gene-specific forward and reverse primers for target genes (e.g., CCND1, CCNE1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of ML-180 for the specified time.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

-

qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Example Primer Sequences (Human):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| CCND1 | CCTCCTCTCCGGAGCATTT | CTGTAGCACAACCCTCCTCC |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |

Note: It is crucial to validate primer efficiency before use.

Synthesis Outline

One potential approach involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable pyrimidine derivative containing a leaving group at the 6-position. The synthesis of 1-(3-chlorophenyl)piperazine itself can be achieved through the reaction of 3-chloroaniline with bis(2-chloroethyl)amine.

Conclusion

ML-180 is a well-characterized inverse agonist of LRH-1 with demonstrated antiproliferative activity in cancer cell lines. Its mechanism of action involves the repression of LRH-1 transcriptional activity and the induction of its nuclear-to-cytoplasmic translocation. The experimental protocols provided in this guide offer a framework for the further investigation of ML-180 and other LRH-1 modulators. The continued study of this compound and its derivatives holds promise for the development of novel therapeutics targeting LRH-1-dependent diseases.

References

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-Depth Technical Guide to ML-180 and its Target Protein, Liver Receptor Homolog-1 (LRH-1/NR5A2)

Introduction

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a member of the nuclear receptor superfamily of transcription factors.[1] It plays a pivotal role in a wide array of physiological processes, including embryonic development, the maintenance of pluripotency in stem cells, cholesterol and bile acid homeostasis, and steroidogenesis.[1] LRH-1 is predominantly expressed in tissues of endodermal origin, such as the liver, pancreas, and intestine.[2][3] Emerging evidence also points to its significant role in regulating immune responses and cell proliferation.[3]

Given its widespread influence, the dysregulation of LRH-1 has been implicated in the pathogenesis of various diseases, including metabolic disorders, inflammatory conditions, and cancer. This has positioned LRH-1 as a compelling therapeutic target. ML-180 (also known as SR1848) is a potent and selective inverse agonist of LRH-1, making it an invaluable chemical probe for elucidating the biological functions of LRH-1 and a promising lead compound for drug discovery efforts.

This technical guide provides a detailed examination of LRH-1/NR5A2, the quantitative profile of its inverse agonist ML-180, relevant signaling pathways, and the experimental protocols used for its characterization.

Quantitative Data on ML-180

The following tables summarize the key quantitative data for ML-180's activity and effects.

Table 1: In Vitro Potency and Selectivity of ML-180

| Parameter | Target | Value | Cell Line/Assay Type | Reference |

| IC₅₀ | LRH-1/NR5A2 | 3.7 µM | Luciferase Reporter Assay | |

| IC₅₀ | SF-1/NR5A1 | > 10 µM | Luciferase Reporter Assay | |

| EC₅₀ | Cell Proliferation | ~2.8 µM | Huh-7 Cells (48 hours) |

Table 2: Cellular and Molecular Effects of ML-180

| Effect | Concentration | Time | Cell Line | Key Findings | Reference |

| Inhibition of Cell Proliferation | > 1 µM | 48 hours | Huh-7 | Diminished capacity to proliferate. | |

| Downregulation of Cyclins | 0.5 - 5 µM | 24 hours | Hepatic Cells | Significant inhibition of Cyclin D1 and Cyclin E1 expression. | |

| Repression of LRH-1 Signaling | 5 µM | 24 hours | Hepatic Cells | Rapid decrease in LRH-1 protein expression. | |

| Inhibition of LRH-1 mRNA | 0.5 - 5 µM | 24 hours | Huh-7 | Dose-dependent inhibition of LRH-1 mRNA expression. | |

| Downregulation of Target Genes | 5 µM | 2 hours | Huh-7, HepG2 | Rapid and significant decrease in mRNA levels of CYP19, GATA3, and GATA4. |

Table 3: In Vivo Effects of ML-180

| Dosage | Administration | Duration | Tissue | Key Findings | Reference |

| 30 mg/kg | i.p. daily | 10 days | Adrenal Glands, Pancreas | Statistically significant decrease of both LRH-1 and SHP mRNA. |

Signaling Pathways Involving LRH-1/NR5A2

LRH-1 functions as a monomer, binding to specific DNA response elements to regulate the transcription of a vast network of target genes. Its activity is central to several critical cellular pathways.

Regulation of Cell Cycle Progression

LRH-1 is a key driver of cell proliferation, particularly in hepatic and cancer cells. It directly promotes the transcription of genes encoding for Cyclin D1 and Cyclin E1, proteins essential for the G1/S phase transition of the cell cycle. The inverse agonist ML-180 effectively represses this pathway, leading to cell cycle arrest and reduced proliferation.

Endoplasmic Reticulum (ER) Stress Resolution Pathway

LRH-1 initiates a critical stress resolution pathway that is independent of the canonical Unfolded Protein Response (UPR). In response to ER stress, LRH-1 induces the expression of the kinase Plk3. Plk3, in turn, phosphorylates and activates the transcription factor ATF2, which helps resolve the stress. This pathway is crucial for protecting cells from chronic ER stress, which is associated with metabolic diseases.

Pro-inflammatory Pathway in Osteoarthritis

Recent studies have implicated LRH-1 in the pathogenesis of osteoarthritis (OA). In chondrocytes, pro-inflammatory stimuli like IL-1β upregulate LRH-1 expression. LRH-1 then positively regulates the expression of Lipocalin-2 (LCN2), an inflammatory mediator. This LRH-1/LCN2 axis activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which promotes inflammation and the degradation of the extracellular matrix, key hallmarks of OA. ML-180 has been shown to block this axis, thereby ameliorating OA development in preclinical models.

Experimental Protocols and Workflows

Characterization of ML-180 and its effects on LRH-1 involves a suite of standard molecular and cellular biology techniques.

General Experimental Workflow

A typical workflow to assess the impact of an LRH-1 modulator like ML-180 involves treating a relevant cell line (e.g., Huh-7, HepG2) with the compound and then harvesting the cells for downstream analysis of RNA, protein, and cellular phenotype.

Detailed Methodologies

1. Luciferase Reporter Assay for IC₅₀ Determination

-

Principle: This assay measures the ability of a compound to inhibit LRH-1's transcriptional activity on a target gene promoter.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., HEK293T or Huh-7) in multi-well plates.

-

Transfection: Co-transfect cells with three plasmids: an expression vector for LRH-1, a reporter plasmid containing a luciferase gene downstream of an LRH-1 responsive promoter (e.g., from the Cyp19 gene), and a control plasmid (e.g., expressing β-galactosidase) for normalization.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of ML-180 or vehicle control (DMSO).

-

Lysis and Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.

-

Data Analysis: Normalize luciferase readings to β-galactosidase activity. Plot the normalized activity against the logarithm of ML-180 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

2. Quantitative Real-Time PCR (qPCR) for Gene Expression

-

Principle: To quantify the relative mRNA levels of LRH-1 and its target genes following treatment with ML-180.

-

Protocol:

-

Cell Treatment: Treat cells with desired concentrations of ML-180 for a specific duration.

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT).

-

qPCR Reaction: Set up qPCR reactions using the synthesized cDNA, gene-specific primers for target genes (e.g., NR5A2, CCND1, CCNE1, SHP) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the fold change in gene expression in ML-180-treated samples relative to vehicle-treated controls.

-

3. Cell Proliferation Assay (CCK-8)

-

Principle: To assess the effect of ML-180 on cell viability and proliferation. The CCK-8 assay uses a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product, the amount of which is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate.

-

Compound Treatment: The following day, treat cells with a range of ML-180 concentrations.

-

Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the EC₅₀.

-

Conclusion

LRH-1/NR5A2 is a multifaceted nuclear receptor with critical roles in metabolism, development, and disease. Its validation as a therapeutic target in oncology, metabolic disorders, and inflammatory diseases has intensified the search for potent and selective modulators. ML-180 stands out as a foundational tool for this research. As a potent inverse agonist, it effectively represses LRH-1-dependent signaling, leading to reduced cell proliferation and modulation of downstream gene networks. The data and protocols presented in this guide offer a comprehensive resource for scientists engaged in the study of LRH-1 biology and the development of novel therapeutics targeting this important receptor. Further optimization of compounds like ML-180 may yield clinical candidates for a range of challenging diseases.

References

role of LRH-1 in metabolic disease and cancer

An In-depth Technical Guide on the Role of Liver Receptor Homolog-1 (LRH-1) in Metabolic Disease and Cancer

Executive Summary

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a constitutively active orphan nuclear receptor that plays a pivotal role in a multitude of physiological processes, including embryonic development, steroidogenesis, and the maintenance of metabolic homeostasis. Dysregulation of LRH-1 activity has been increasingly implicated in the pathogenesis of various metabolic disorders and a range of cancers. This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and pathological roles of LRH-1, intended for researchers, scientists, and professionals in drug development. We will delve into its function in regulating bile acid, cholesterol, and glucose metabolism, as well as its contributions to the initiation and progression of cancers such as those of the pancreas, breast, and gastrointestinal tract. Furthermore, this guide will detail relevant experimental methodologies and present key quantitative data to illuminate the potential of LRH-1 as a therapeutic target.

LRH-1: Structure and Regulation

LRH-1 belongs to the NR5A subfamily of nuclear receptors, which are characterized by their monomeric binding to DNA. The structure of LRH-1 consists of four conserved domains: an N-terminal A/B domain, a DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD). A unique feature of the NR5A subfamily is the Ftz-F1 box, a C-terminal extension of the DBD that facilitates high-affinity binding to the consensus DNA sequence YCAAGGYCR.

Although considered an orphan receptor, structural studies have revealed that the LBD of LRH-1 has a large, hydrophobic pocket that can accommodate phospholipids, such as phosphatidylinositols and phosphatidylcholines, which are thought to act as endogenous ligands that stabilize the receptor's active conformation. The crystal structure of the human LRH-1 LBD has been determined, providing insights into its ligand-independent activation mechanism and its interaction with potential ligands.

The transcriptional activity of LRH-1 is not primarily regulated by ligand binding but rather through its interaction with a suite of co-activator and co-repressor proteins. The recruitment of these coregulators dictates the transcriptional output of LRH-1 on its target genes.

Table 1: Regulation of LRH-1 Transcriptional Activity

| Regulator Type | Regulator Name | Function and Mechanism of Action |

| Co-activators | Peroxisome proliferator-activated receptor gamma co-activator 1-alpha (PGC-1α) | Enhances LRH-1 dependent transcription; crucial for bile acid homeostasis and ovarian function. |

| CREB-binding protein (CBP) | Potentiates the interaction between LRH-1 and CREB. | |

| Farnesoid X receptor (FXR) | Binds to LRH-1 and mediates the activation of SHP. | |

| Steroid receptor co-activators (SRC-1, SRC-3) | Enhance LRH-1 mediated activation of genes like aromatase. | |

| Co-repressors | Small Heterodimer Partner (SHP) | An atypical nuclear receptor that lacks a DBD. It is induced by bile acids via FXR and binds to LRH-1 to repress its transcriptional activity, forming a key negative feedback loop in bile acid synthesis. |

| Prospero-related homeobox 1 (Prox1) | Interacts directly with LRH-1 to suppress the transcription of genes like CYP7A1. | |

| Dosage-sensitive sex reversal, adrenal hypoplasia congenital critical region of the X chromosome gene 1 (DAX-1) | A tissue-specific co-repressor that can inhibit the activity of multiple nuclear receptors, including LRH-1. | |

| Silencing mediator of retinoid and thyroid receptors (SMRT) | Represses LRH-1 transcriptional activity through an indirect mechanism. |

The Role of LRH-1 in Metabolic Disease

LRH-1 is highly expressed in key metabolic tissues, including the liver, intestine, and pancreas, where it orchestrates the expression of genes vital for metabolic homeostasis.

Bile Acid and Cholesterol Homeostasis

LRH-1 is a master regulator of bile acid synthesis. It directly enhances the basal transcription of CYP7A1, the gene encoding cholesterol 7α-hydroxylase, which is the rate-limiting enzyme in the classical bile acid synthesis pathway. It also regulates CYP8B1, which is critical for cholic acid synthesis. The regulation of these genes is part of a complex feedback loop involving FXR and SHP. When bile acid levels are high, they activate FXR, which in turn induces the expression of SHP. SHP then acts as a co-repressor for LRH-1, inhibiting the transcription of CYP7A1 and CYP8B1 to reduce bile acid production. While in vitro studies strongly support this role, in vivo studies using liver-specific LRH-1 knockout mice have shown that while basal CYP8B1 expression is significantly decreased, the feedback repression of CYP7A1 by FXR remains intact, suggesting the existence of compensatory mechanisms.

In the intestine, LRH-1 regulates genes involved in cholesterol and bile acid transport, including the ABC transporters ABCG5/G8 and the organic solute transporters OSTα/β.

LRH-1 signaling in hepatic bile acid synthesis.

Glucose and Lipid Metabolism

LRH-1 is a crucial component of the hepatic glucose-sensing machinery. It directly regulates the transcription of the glucokinase (Gck) gene, which is the rate-limiting step in hepatic glucose uptake and metabolism. Consequently, mice with a liver-specific deletion of Lrh-1 exhibit reduced glucokinase activity, leading to impaired glycogen synthesis, glycolysis, and de novo lipogenesis.

The role of LRH-1 in lipid metabolism is complex. By controlling glucose metabolism, it indirectly influences lipogenesis. Furthermore, LRH-1 has been implicated in the regulation of genes involved in fatty acid synthesis and reverse cholesterol transport. Interestingly, while some studies show that loss of LRH-1 can lead to hepatic steatosis, others suggest that LRH-1 activation can protect against nonalcoholic fatty liver disease (NAFLD). For instance, treatment with the LRH-1 agonist dilauroyl phosphatidylcholine (DLPC) has been shown to lower hepatic triglycerides and improve glucose homeostasis in mouse models. This suggests that the metabolic consequences of modulating LRH-1 activity are highly context-dependent.

Table 2: Effects of LRH-1 Modulation on Metabolic Parameters

| Model System | LRH-1 Modulation | Key Metabolic Change(s) | Quantitative Effect | Reference |

| Mice with liver-specific Lrh-1 deletion | Knockout | Reduced hepatic glucokinase flux | Flux reduced by ~50% | |

| Mice with liver-specific Lrh-1 deletion | Knockout | Reduced hepatic glycogen synthesis | ~40% reduction after glucose challenge | |

| Diet-induced obese mice | Treatment with DLPC (agonist) | Decreased fasting serum glucose | ~25% reduction | |

| Diet-induced obese mice | Treatment with DLPC (agonist) | Decreased HOMA-IR (insulin resistance) | ~80% decrease | |

| Lrh-1 heterozygous knockout mice | Haploinsufficiency | Increased body weight on high-fat diet | ~10% greater weight gain vs. WT | |

| Mice with acute hepatic Lrh-1 deletion | Knockout | Increased hepatic triglycerides | ~2-fold increase |

The Role of LRH-1 in Cancer

Beyond its metabolic functions, LRH-1 has emerged as a significant factor in the development and progression of several types of cancer. Its roles in promoting cell proliferation, renewal, and inflammation appear to be co-opted in tumorigenesis.

Gastrointestinal and Pancreatic Cancer

LRH-1 is highly expressed in the crypts of the intestine, where it is essential for cell proliferation and renewal. This proliferative role becomes detrimental in the context of cancer. LRH-1 expression is significantly upregulated in human gastric and colorectal cancer (CRC). In CRC, high LRH-1 expression is negatively correlated with overall patient survival. One of the key mechanisms by which LRH-1 promotes intestinal tumorigenesis is through its synergy with the Wnt/β-catenin signaling pathway. LRH-1 can act as a coactivator for the β-catenin/Tcf4 complex, enhancing the transcription of critical cell cycle genes such as Cyclin D1 and c-Myc. Furthermore, LRH-1 can directly bind to the promoter of Cyclin E1 to drive its expression. Haploinsufficiency of LRH-1 in mouse models of intestinal cancer leads to a significant reduction in tumor formation.

In pancreatic ductal adenocarcinoma (PDAC), LRH-1 transcription is activated up to 30-fold compared to normal pancreatic tissue. This aberrant expression is critical for cancer cell proliferation, and selective blocking of LRH-1 with siRNA significantly inhibits the growth of pancreatic cancer cells. LRH-1 also appears to play a role in pancreatic cancer metastasis, with significantly higher expression in metastatic tumors compared to primary ones.

LRH-1 synergy with Wnt/β-catenin in cancer.

Breast and Liver Cancer

LRH-1 is abnormally expressed in approximately 45% of breast carcinomas and its expression correlates with estrogen receptor (ER) status. In breast cancer, a primary role of LRH-1 is to drive local estrogen biosynthesis by inducing the expression of aromatase (CYP19), the enzyme that converts androgens to estrogens. This localized estrogen production can fuel the growth of ER-positive tumors.

In hepatocellular carcinoma (HCC), LRH-1 expression is also upregulated compared to adjacent non-tumor tissue. Functionally, LRH-1 promotes the proliferation of liver cancer cells. One recently discovered mechanism involves LRH-1's role in coordinating glutamine metabolism. LRH-1 modulates the expression of glutaminase 2 (GLS2), the rate-limiting enzyme in glutaminolysis. This metabolic reprogramming supports the anabolic needs of cancer cells, promoting their growth and proliferation. Suppression of LRH-1 in HCC cell lines attenuates their tumorigenic capacity both in vitro and in vivo.

Table 3: LRH-1 Expression and Function in Cancer

| Cancer Type | LRH-1 Expression Change | Key Pro-tumorigenic Functions | Quantitative Data | Reference |

| Pancreatic (PDAC) | Upregulated | Promotes cell proliferation and metastasis; activates β-catenin signaling. | Up to 30-fold increase in transcription vs. normal tissue. | |

| Gastric | Upregulated | Promotes cell proliferation via Wnt/β-catenin pathway. | mRNA increased in ~50% of patients. | |

| Colorectal (CRC) | Upregulated | Drives cell cycle progression (Cyclins D1/E1, c-Myc); synergizes with β-catenin. | Haploinsufficiency in ApcMin/+ mice significantly reduces tumor number. | |

| Breast | Upregulated in ~45% of cases | Induces aromatase expression and local estrogen synthesis; promotes cell motility and invasion. | Positively correlated with ER status. | |

| Hepatocellular (HCC) | Upregulated | Promotes proliferation; regulates glutamine metabolism to fuel tumor growth. | Suppression in HepG2 cells significantly attenuates tumorigenicity in vivo. |

Therapeutic Targeting of LRH-1

Given its critical roles in both metabolic disease and cancer, LRH-1 has emerged as an attractive therapeutic target. Efforts are underway to develop small molecule modulators, including agonists, antagonists, and inverse agonists.

-

Agonists : LRH-1 agonists have therapeutic potential for metabolic diseases like NAFLD and type 2 diabetes, as well as inflammatory bowel disease (IBD). The phospholipid DLPC was one of the first identified agonists and showed efficacy in improving glucose and lipid metabolism in mice. More potent, drug-like agonists have since been developed through structure-guided design.

-

Antagonists/Inverse Agonists : For cancer, inhibiting LRH-1 activity is the therapeutic goal. Several inverse agonists (e.g., ML179, ML180) and antagonists have been identified through computational screening and medicinal chemistry efforts. These compounds have been shown to inhibit the proliferation of breast and pancreatic cancer cells, demonstrating the potential of anti-LRH-1 therapies in oncology.

Key Experimental Protocols

The study of LRH-1 function relies on a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To identify the direct binding of LRH-1 to the promoter regions of its target genes in vivo.

Methodology:

-

Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to LRH-1 is used to immunoprecipitate the LRH-1/DNA complexes. A non-specific IgG is used as a negative control.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the precipitated complexes.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter region of a suspected target gene, or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

Luciferase Reporter Assay

Objective: To measure the transcriptional activity of LRH-1 on a specific gene promoter and to screen for modulators (agonists/antagonists).

Methodology:

-

Plasmid Construction: The promoter region of a known LRH-1 target gene (e.g., CYP7A1, SHP) is cloned upstream of a luciferase reporter gene in an expression vector.

-

Transfection: The reporter plasmid is co-transfected into a suitable cell line (e.g., HepG2, HEK293T) along with an expression vector for LRH-1 and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization.

-

Treatment: Transfected cells are treated with potential LRH-1 modulators (agonists, antagonists) or co-transfected with expression vectors for co-activators or co-repressors.

-

Lysis and Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: Firefly luciferase activity is normalized to the control reporter activity. Changes in normalized luciferase activity reflect changes in LRH-1 transcriptional activity on the promoter of interest.

Generation of Tissue-Specific Knockout Mice

Objective: To study the in vivo physiological function of LRH-1 in a specific tissue, overcoming the embryonic lethality of a full knockout.

Methodology (Cre-Lox System):

-

Generation of Floxed Mice: Mice are generated in which exons of the Lrh-1 gene are flanked by LoxP sites (Lrh-1fl/fl). This is typically achieved through homologous recombination in embryonic stem cells.

-

Generation of Cre-driver Mice: A second line of mice is used which expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Albumin promoter for liver-specific expression, Villin promoter for intestine-specific expression).

-

Breeding: The Lrh-1fl/fl mice are crossed with the Cre-driver mice.

-

Offspring: In the offspring that inherit both the floxed Lrh-1 alleles and the Cre transgene, the Cre recombinase will be expressed only in the target tissue, leading to the excision of the floxed Lrh-1 gene segment and a tissue-specific knockout of LRH-1.

-

Phenotypic Analysis: The resulting knockout mice and their littermate controls are subjected to various physiological and metabolic analyses to determine the function of LRH-1 in the target tissue.

Workflow for generating tissue-specific LRH-1 KO mice.

Conclusion

Liver Receptor Homolog-1 is a multifaceted nuclear receptor that sits at the crossroads of metabolism and cellular proliferation. Its integral role in maintaining homeostasis in the liver and gut underscores its importance in metabolic health. However, the very pathways it regulates to ensure normal physiological function can be hijacked during oncogenesis, transforming LRH-1 into a potent driver of tumor growth and progression in several cancers. This dual role makes LRH-1 a particularly compelling, albeit complex, therapeutic target. The development of specific agonists for metabolic and inflammatory diseases, and antagonists for cancer, represents a promising frontier in precision medicine. Further elucidation of the tissue-specific and context-dependent actions of LRH-1 will be paramount to successfully translating our understanding of this critical nuclear receptor into effective clinical therapies.

Foundational Research on Liver Receptor Homolog-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a constitutively active nuclear receptor that plays a pivotal role in a multitude of physiological processes.[1][2] As a key transcription factor, LRH-1 is essential for embryonic development, cholesterol and bile acid homeostasis, steroidogenesis, and the regulation of glucose and lipid metabolism.[3][4][5] Its dysregulation has been implicated in the pathogenesis of various diseases, including metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), inflammatory conditions, and several types of cancer, such as breast, pancreatic, and gastrointestinal cancers. This has positioned LRH-1 as a promising therapeutic target for drug discovery and development.

This technical guide provides an in-depth overview of the foundational research on LRH-1 inhibitors. It covers the core mechanism of action, key signaling pathways, a summary of quantitative data for representative inhibitors, and detailed protocols for essential experimental assays.

Mechanism of Action of LRH-1 Inhibitors

LRH-1 functions as a monomer, binding to specific DNA response elements in the promoter regions of its target genes to regulate their transcription. Its activity is modulated by the binding of phospholipids, such as phosphatidylinositols, to its ligand-binding pocket (LBP), which influences its conformation and interaction with co-activators and co-repressors.

LRH-1 inhibitors, primarily inverse agonists and antagonists, function by binding to the LBP and inducing a conformational change that prevents the recruitment of co-activators or promotes the binding of co-repressors. This leads to the repression of LRH-1 transcriptional activity and a subsequent decrease in the expression of its target genes. The development of small molecule antagonists has been a key focus of research, with several compounds identified through high-throughput screening and structure-based drug design.

Key Signaling Pathways Involving LRH-1

LRH-1 is integrated into several critical signaling networks, and its inhibition can have profound effects on cellular function.

Wnt/β-catenin Signaling Pathway

LRH-1 has been shown to interact with and enhance the activity of the Wnt/β-catenin signaling pathway, a crucial pathway in development and cancer. In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. LRH-1 can synergize with β-catenin to promote the transcription of target genes involved in cell proliferation, such as Cyclin D1, Cyclin E1, and c-Myc. Inhibition of LRH-1 can, therefore, attenuate Wnt/β-catenin-driven cell proliferation, a key mechanism in certain cancers.

Inflammatory Signaling Pathways

LRH-1 plays a complex role in regulating inflammation. It can exert anti-inflammatory effects by inhibiting the hepatic acute-phase response and regulating glucocorticoid synthesis in the intestine. However, in macrophages, LRH-1 can contribute to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in response to stimuli such as lipopolysaccharide (LPS). This is thought to be mediated, in part, through the regulation of metabolic pathways that influence NF-κB and MAP kinase signaling. Therefore, LRH-1 inhibitors are being investigated for their potential to modulate inflammatory responses in diseases like inflammatory bowel disease and experimental hepatitis.

Quantitative Data Summary of LRH-1 Inhibitors

The following table summarizes the quantitative data for some of the reported LRH-1 inhibitors. This data is crucial for comparing the potency and efficacy of different compounds.

| Compound | Assay Type | Cell Line/System | Potency (IC50/Kd) | Reference |

| Compound 3 | G0S2 mRNA expression (qPCR) | HEK293 | IC50: 5 ± 1 µM | |

| Compound 3 | Surface Plasmon Resonance (SPR) | Purified LRH-1 LBD | Kd: 1.5 ± 0.3 µM | |

| Compound 3d2 | Surface Plasmon Resonance (SPR) | Purified LRH-1 LBD | Kd: 1.8 ± 0.4 µM | |

| ML179 | Cyp19-Aromatase-luciferase | HEK293T | IC50: < 5 µM | |

| ML180 | Cyp19-Aromatase-luciferase | HEK293T | IC50: < 5 µM | |

| PIP3 | Electrophoretic Mobility Shift Assay (EMSA) | Purified LRH-1 | Apparent Kd: 120 ± 9 nM | |

| Abamectin | Differential Scanning Fluorimetry (DSF) | Purified LRH-1 | IC50: 9.4 ± 1.4 µM |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of LRH-1 inhibitors. Below are methodologies for key assays.

Luciferase Reporter Gene Assay

This assay is used to assess the transcriptional activity of LRH-1 in a cellular context.

Objective: To measure the ability of a compound to inhibit LRH-1-mediated gene expression.

Principle: Cells are co-transfected with an expression vector for LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 response element. Inhibition of LRH-1 activity by a compound results in a decrease in luciferase expression, which is quantified by measuring luminescence.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate at a density of 1-2 x 10^4 cells per well.

-

After 24 hours, co-transfect the cells with a full-length LRH-1 expression plasmid and a luciferase reporter plasmid containing multiple copies of the LRH-1 response element (e.g., from the promoter of a target gene like Cyp19 or a synthetic 5xRE). A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

-

Use a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 18-24 hours of incubation with the compound, lyse the cells using a passive lysis buffer.

-

Measure Firefly luciferase activity using a luminometer after adding the luciferase substrate.

-

If a Renilla luciferase plasmid was used, subsequently measure Renilla luciferase activity.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

-

Quantitative Real-Time PCR (qPCR)

This assay is used to measure the effect of LRH-1 inhibitors on the mRNA expression levels of endogenous LRH-1 target genes.

Objective: To quantify the change in mRNA levels of LRH-1 target genes (e.g., G0S2, SHP, CYP7A1) following treatment with an inhibitor.

Principle: Total RNA is extracted from cells treated with the inhibitor, reverse transcribed into cDNA, and then the cDNA is used as a template for qPCR with primers specific to the target genes. The change in gene expression is quantified relative to a housekeeping gene.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line endogenously expressing LRH-1 (e.g., HepG2, HEK293 with inducible LRH-1 expression) in a 6-well or 12-well plate.

-

Treat the cells with the LRH-1 inhibitor at various concentrations or a vehicle control for a specified period (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a commercial RNA isolation kit.

-

Assess RNA quality and quantity.

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

-

qPCR:

-

Perform qPCR using a qPCR instrument and a SYBR Green or probe-based detection method.

-

The reaction mixture should contain cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and qPCR master mix.

-

Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Normalize the expression of the target gene to the housekeeping gene and compare the treated samples to the vehicle control.

-

Cell Proliferation Assay (MTT/XTT)

This assay is used to determine the effect of LRH-1 inhibitors on the proliferation of cancer cells that are dependent on LRH-1 activity.

Objective: To measure the anti-proliferative effect of LRH-1 inhibitors on cancer cell lines.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Detailed Protocol:

-

Cell Plating:

-

Plate cancer cells (e.g., AsPC-1 pancreatic cancer cells, T47D breast cancer cells) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the LRH-1 inhibitor or a vehicle control for a period of 48-72 hours.

-

-

MTT/XTT Addition and Incubation:

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization and Absorbance Measurement:

-

If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. XTT produces a soluble formazan, so this step is not required.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

-

Conclusion

The foundational research on LRH-1 inhibitors has established this nuclear receptor as a viable and promising target for therapeutic intervention in a range of diseases. The development of potent and selective small molecule inhibitors, coupled with a deeper understanding of the intricate signaling pathways regulated by LRH-1, has paved the way for novel drug discovery programs. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of new LRH-1 modulators. As research progresses, it is anticipated that LRH-1 inhibitors will translate into innovative therapies for metabolic diseases, inflammatory disorders, and cancer.

References

- 1. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]

- 3. Targeting LRH-1 - Phospholipid Signaling in Metabolic Pathways - Eric Ortlund [grantome.com]

- 4. Targeting LRH-1/NR5A2 to treat type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidiabetic actions of a phosphatidylcholine ligand for nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML-180 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-180 is a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1] With an IC50 of 3.7 μM for LRH-1, ML-180 shows significantly less activity towards the related Steroidogenic Factor-1 (SF-1), making it a valuable tool for studying LRH-1 specific functions.[1] LRH-1 is a key transcriptional regulator involved in a multitude of physiological processes, including development, cholesterol and bile acid homeostasis, and steroidogenesis.[2] Aberrant LRH-1 activity has been implicated in the progression of several cancers, such as those of the breast, pancreas, and gastrointestinal tract, making it a compelling target for therapeutic development.[3][4]

These application notes provide detailed protocols for utilizing ML-180 in in vitro cell culture experiments to investigate its effects on cell viability and gene expression.

Mechanism of Action

ML-180 functions as an inverse agonist of LRH-1, meaning it binds to the receptor and promotes an inactive conformation, thereby repressing its transcriptional activity. This leads to the downregulation of LRH-1 target genes involved in cell cycle progression and proliferation.

Data Presentation

Table 1: In Vitro Efficacy of ML-180

| Parameter | Cell Line | Value | Reference |

| IC50 (LRH-1 Inverse Agonism) | - | 3.7 µM | |

| EC50 (Cell Proliferation) | Huh-7 | ~2.8 µM |

Table 2: Recommended Concentration Ranges and Incubation Times for In Vitro Experiments

| Assay | Cell Type | ML-180 Concentration Range | Incubation Time | Observed Effects | Reference |

| Cell Proliferation | Huh-7 | 0.01 - 100 µM | 48 hours | Diminished proliferation above 1 µM | |

| Cyclin Expression | Hepatic Cells | 0.5 - 5 µM | 24 hours | Significant inhibition of cyclin-D1 and cyclin-E1 | |

| LRH-1 Signaling | Huh-7, HepG2 | 5 µM | 2 hours | Rapid decrease in LRH-1 and target gene mRNA | |

| LRH-1 Expression | Hepatic Cells | 0.5 - 5 µM | 24 hours | Dose-dependent inhibition of LRH-1 mRNA |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of ML-180 on the metabolic activity of adherent cancer cell lines.

Materials:

-

Adherent cancer cell line of interest (e.g., Huh-7, HepG2, MDA-MB-231)

-

Complete cell culture medium

-

ML-180 (stock solution prepared in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

ML-180 Treatment:

-

Prepare serial dilutions of ML-180 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the prepared ML-180 dilutions or vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the ML-180 concentration to determine the IC50 value.

-

Gene Expression Analysis by Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol outlines the steps to quantify the mRNA expression of LRH-1 and its target genes following ML-180 treatment.

Materials:

-

Cultured cells treated with ML-180 and vehicle control

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Forward and reverse primers for target genes (e.g., LRH-1, CCND1, CCNE1, MYC) and a reference gene (e.g., GAPDH, ACTB)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of ML-180 or vehicle control for the specified time (e.g., 2, 6, or 24 hours).

-

After treatment, wash the cells with PBS and lyse them directly in the plate according to the RNA extraction kit manufacturer's protocol.

-

-

RNA Extraction and DNase Treatment:

-

Isolate total RNA from the cell lysates using a column-based RNA extraction kit.

-

To remove any contaminating genomic DNA, perform an on-column or in-solution DNase I treatment according to the manufacturer's instructions.

-

Elute the purified RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.

-

Perform the reaction according to the manufacturer's protocol. The resulting cDNA will be used as the template for qPCR.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.

-

Set up the reactions in a qPCR plate, including no-template controls for each primer set.

-

Run the qPCR on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) values for each sample.

-

Normalize the Cq values of the target genes to the Cq value of the reference gene (ΔCq).

-

Calculate the relative fold change in gene expression using the 2^-ΔΔCq method, comparing the ML-180 treated samples to the vehicle control.

-

Mandatory Visualization

Caption: LRH-1 Signaling Pathways Targeted by ML-180.

Caption: General Experimental Workflow for In Vitro Studies with ML-180.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]

- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRH-1 drives hepatocellular carcinoma partially through induction of c-myc and cyclin E1, and suppression of p21 - PMC [pmc.ncbi.nlm.nih.gov]

Preparing ML-180 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of ML-180, a potent inverse agonist of the orphan nuclear receptor liver receptor homolog 1 (LRH-1; NR5A2), in dimethyl sulfoxide (DMSO). Adherence to this protocol will ensure the accurate and consistent preparation of ML-180 for use in various in vitro and in vivo research applications. This guide includes information on the physicochemical properties of ML-180, a structured data table for key quantitative information, a step-by-step experimental protocol, and a visual workflow diagram.

Introduction

ML-180 is a small molecule inhibitor with significant utility in studying the physiological and pathological roles of LRH-1, a key regulator in development, metabolism, and cancer.[1] For reliable and reproducible experimental results, the accurate preparation of a stable, concentrated stock solution is paramount. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in biological research due to its ability to dissolve a broad range of organic compounds, including ML-180, and its miscibility with aqueous solutions.[2][3][4] This protocol outlines the standardized procedure for preparing a 10 mM stock solution of ML-180 in DMSO.

Quantitative Data Summary

A summary of the essential quantitative data for ML-180 and its solution is presented in Table 1.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₅ClN₄O₂ | [5] |

| Molecular Weight | 388.89 g/mol | |

| Solubility in DMSO | 11 mg/mL (28.28 mM) | |

| Recommended Stock Concentration | 10 mM | |

| Appearance | Colorless liquid |

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of ML-180 in DMSO.

3.1. Materials and Equipment

-

ML-180 powder (Purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Analytical balance (accurate to 0.1 mg)

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator

3.2. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle ML-180 powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

3.3. Step-by-Step Procedure

-

Calculate the required mass of ML-180:

-

To prepare a 10 mM stock solution, the following formula is used:

-

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

-

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mM x 1 mL x 388.89 g/mol / 1000 = 3.89 mg

-

-

-

Weigh the ML-180 powder:

-

Carefully weigh out the calculated mass of ML-180 powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

-

-

Add DMSO:

-

Add the desired volume of anhydrous DMSO to the tube or vial containing the ML-180 powder. For the example above, add 1 mL of DMSO.

-

-

Dissolve the ML-180:

-

Cap the tube or vial securely and vortex the solution until the ML-180 powder is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles.

-

If the compound does not readily dissolve, sonication for a few minutes is recommended to facilitate dissolution.

-

-

Storage:

-

Store the 10 mM ML-180 stock solution in tightly sealed amber vials or microcentrifuge tubes at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

-

3.4. Preparation of Working Solutions

-

To prepare a working solution for cell-based assays, the 10 mM stock solution can be further diluted with cell culture medium.

-

It is recommended to first perform a serial dilution in DMSO to create an intermediate stock before the final dilution in the aqueous medium to prevent precipitation of the compound.

Diagrams

Caption: Workflow for preparing ML-180 stock solution.

References

Application Notes and Protocols for ML-180 in Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-180, also known as SR1848, is a potent and selective inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor implicated in the progression of various cancers.[1][2][3][4] By inhibiting LRH-1, ML-180 disrupts key signaling pathways involved in cancer cell proliferation, survival, and hormone biosynthesis. These application notes provide a summary of the effective concentrations of ML-180 in different cancer cell lines and detailed protocols for its use in in vitro studies.

Data Presentation: Efficacy of ML-180 in Cancer Cell Lines

The optimal concentration of ML-180 for inducing anti-cancer effects varies among different cancer cell lines. The following table summarizes the available quantitative data on the efficacy of ML-180.

| Cell Line | Cancer Type | Efficacy Metric | Value (µM) | Citation |

| Huh-7 | Hepatocellular Carcinoma | EC50 | ~2.8 | [1] |

| General | Not applicable | IC50 (for LRH-1) | 3.7 | |

| Hepatic Cells (e.g., HepG2) | Hepatocellular Carcinoma | Effective Concentration Range | 0.5 - 5.0 | |

| MDA-MB-231 | Breast Cancer (ER-negative) | Reported Antiproliferative Activity | - | |

| MCF-7 | Breast Cancer (ER-positive) | Reported Antiproliferative Activity | - | |

| JEG3 | Endometrial Cancer | Reported LRH-1 Inhibition | - | |

| VCaP, LNCaP | Prostate Cancer | Reported LRH-1 Inhibition | - | |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Reported Antiproliferative Activity | - |

Note: The antiproliferative effects of ML-180 have been observed in a range of cancer cell lines, although specific IC50/EC50 values are not always available in the literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line of interest.

Experimental Protocols

Protocol 1: Determination of IC50 of ML-180 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of ML-180 on adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

ML-180 (SR1848)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

ML-180 Stock Solution Preparation:

-

Prepare a 10 mM stock solution of ML-180 by dissolving it in sterile DMSO.

-

Further dilute the stock solution with complete culture medium to prepare working concentrations. It is recommended to perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest ML-180 concentration.

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-